molecular formula C12H14N4O2 B2789555 5-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)isoxazole-4-carboxamide CAS No. 2034334-37-5

5-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)isoxazole-4-carboxamide

Cat. No.: B2789555
CAS No.: 2034334-37-5
M. Wt: 246.27
InChI Key: RSIYZJIQZYEQMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)isoxazole-4-carboxamide is a useful research compound. Its molecular formula is C12H14N4O2 and its molecular weight is 246.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapeutics .

Mode of Action

The compound acts as a core protein allosteric modulator (CpAM) . It interacts with the HBV core protein, effectively inhibiting a wide range of nucleoside-resistant HBV mutants . The exact nature of this interaction and the resulting changes in the core protein’s structure and function are still under investigation.

Biochemical Pathways

The compound affects the HBV life cycle by modulating the conformation of the core protein . This modulation can inhibit the replication of the virus, thus affecting the downstream effects of the HBV infection. The specific biochemical pathways affected by this compound are still being studied.

Pharmacokinetics

In an hbv aav mouse model, a lead compound was shown to inhibit hbv dna viral load when administered orally .

Result of Action

The primary molecular effect of this compound is the inhibition of HBV replication . This results in a decrease in the viral load within the host organism . The cellular effects of this action are still being researched.

Properties

IUPAC Name

5-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c1-8-11(7-14-18-8)12(17)15-9-3-5-16-10(6-9)2-4-13-16/h2,4,7,9H,3,5-6H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSIYZJIQZYEQMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NC2CCN3C(=CC=N3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.